3-Hydroxy-4-(trifluoromethyl)benzonitrile
Overview
Description
3-Hydroxy-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F3NO It is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN)
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s worth noting that molecules with a trifluoromethyl group can lower the pka of certain compounds, enhancing their interaction with proteins .
Pharmacokinetics
The compound is a solid at room temperature, and it’s recommended to be stored in a dark place, sealed in dry conditions, at 2-8°c . These properties may influence its bioavailability.
Result of Action
It’s known that the compound can form a low-impedance protective film when oxidized to carbonate solvents .
Action Environment
The action, efficacy, and stability of 3-Hydroxy-4-(trifluoromethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound’s stability can be affected by light, hence the recommendation to store it in a dark place . Additionally, the compound’s efficacy and action might be influenced by the temperature and humidity of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with trifluoromethylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-4-(trifluoromethyl)benzonitrile.
Reduction: The nitrile group can be reduced to an amine group, forming 3-hydroxy-4-(trifluoromethyl)benzylamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Oxo-4-(trifluoromethyl)benzonitrile
Reduction: 3-Hydroxy-4-(trifluoromethyl)benzylamine
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-4-(trifluoromethyl)benzonitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(trifluoromethyl)benzonitrile: Similar structure but with different positioning of the hydroxyl and trifluoromethyl groups.
3-(Trifluoromethyl)benzonitrile: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzonitrile: Similar to 3-(trifluoromethyl)benzonitrile but with the trifluoromethyl group in a different position.
Uniqueness
3-Hydroxy-4-(trifluoromethyl)benzonitrile is unique due to the presence of both a hydroxyl and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form hydrogen bonds, making it valuable in various applications .
Properties
IUPAC Name |
3-hydroxy-4-(trifluoromethyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMCDRCXQZBLGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272547 | |
Record name | 3-Hydroxy-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731002-50-9 | |
Record name | 3-Hydroxy-4-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731002-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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